Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQTVAQXMSEFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Hantzsch thiazole synthesis involves condensation of an α-halo carbonyl compound (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., 3,4-difluorothiobenzamide). The process proceeds via:
Synthetic Procedure (Adapted from and)
Preparation of 3,4-Difluorothiobenzamide
Thiazole Formation
- Ethyl 2-chloroacetoacetate (10 mmol) and 3,4-difluorothiobenzamide (10 mmol) are refluxed in ethanol (50 mL) with catalytic triethylamine (1 mmol) for 6 hours.
- Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
- Yield : 78–85% after recrystallization from ethanol/water.
Alternative Synthetic Strategies
Lithium-Mediated Cyclization
A method adapted from employs n-butyllithium to deprotonate intermediates, enabling low-temperature cyclization:
- Procedure : Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (70 g) in tetrahydrofuran (600 mL) is treated with n-butyllithium (1 M in hexane) at −10°C, followed by N,N-dimethylformamide (22.3 g). The mixture is stirred for 30 minutes, quenched with acetic acid, and concentrated.
- Adaptation : Replacing the hydroxyphenyl group with 3,4-difluorophenyl requires pre-functionalized starting materials, but the lithium-mediated pathway offers improved regioselectivity.
One-Pot Fluorination-Thiazolation
Electrophilic fluorination agents like Selectfluor® can introduce fluorine post-cyclization, though this risks over-fluorination. A preferred route pre-installs fluorine on the aryl ring prior to thiazole formation to avoid side reactions.
Optimization Challenges and Solutions
Regioselectivity in Thiazole Formation
Fluorine Sensitivity
- Issue : Fluorine atoms may participate in unwanted side reactions (e.g., nucleophilic aromatic substitution).
- Mitigation : Use anhydrous conditions and avoid strong bases post-fluorination.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | 78–85% | Reflux in ethanol | High yield, scalable | Requires pre-formed thioamide |
| Lithium-Mediated | 65–72% | −10°C, THF | Improved regioselectivity | Sensitive to moisture, costly reagents |
| One-Pot Fluorination | <60% | RT, DMF | Late-stage fluorination flexibility | Low yield, side reactions |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate has been investigated for its potential as a pharmacophore in drug development. Its unique structure allows it to interact with biological targets, making it a candidate for treating inflammatory diseases and bacterial infections. Preliminary studies suggest that it may exhibit anti-inflammatory and antibacterial properties similar to other thiazole derivatives.
Case Study:
In a study focusing on the compound's interaction with specific enzymes involved in metabolic pathways, researchers found that it could inhibit key enzymes linked to disease processes. This inhibition could lead to therapeutic applications in treating conditions such as cancer and metabolic disorders.
Materials Science
Synthesis of Advanced Materials:
The compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its structural properties enable researchers to explore phase transitions and material design.
Experimental Findings:
Research has shown that incorporating this compound into polymer matrices significantly enhances mechanical properties and thermal stability. This improvement is attributed to the compound's ability to form strong intermolecular interactions within the material.
Environmental Chemistry
Photocatalysis Applications:
Recent studies have explored the compound's role as a photocatalyst for degrading environmental pollutants, particularly antibiotics like levofloxacin. Researchers anchored vanadium oxide nanoparticles onto a bio-transformed graphitic carbon nitride monolayer to create an efficient photocatalytic system.
Results:
The resulting material demonstrated complete photodegradation of levofloxacin under visible-light irradiation, outperforming other catalysts significantly. This application highlights the potential for using this compound in environmental remediation efforts.
Neuroscience and Brain-Computer Interfaces
Innovative Research Directions:
In neuroscience, the compound is being investigated for its potential use in brain-computer interfaces (BCIs). Researchers are exploring its ability to enhance the decoding of internal speech, which could allow individuals with communication impairments to express thoughts through technology.
Implications:
This application could revolutionize assistive technologies for individuals with disabilities, providing them with new avenues for communication and interaction with their environment.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bacterial cell wall synthesis . The presence of the difluorophenyl group enhances its binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazole carboxylates, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on the Aromatic Ring
Physicochemical Properties
Biological Activity
Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate is a chemical compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12F2N2O2S
- Molecular Weight : 300.32 g/mol
- CAS Number : 161798-01-2
- Density : 1.3 g/cm³
- Melting Point : 116 °C
- Boiling Point : 446.6 °C at 760 mmHg
The compound features a thiazole ring, which is known for contributing to various pharmacological activities, and the presence of difluorophenyl groups enhances its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions on the phenyl ring can enhance this activity. For example, studies have shown that compounds with similar structures exhibit IC50 values in the low micromolar range against tumor cells .
- Antimicrobial Properties : Thiazoles are also recognized for their antimicrobial effects. The compound's structure allows for interaction with microbial enzymes, potentially inhibiting their function and leading to cell death.
- Enzyme Inhibition : this compound may act as an inhibitor of enzymes such as xanthine oxidase, thus influencing metabolic pathways related to uric acid production .
Biological Activity Data Table
Case Studies
-
Antitumor Efficacy :
A study evaluated the antitumor properties of this compound against human glioblastoma cells (U251) and melanoma cells (WM793). The compound demonstrated significant growth inhibition compared to standard chemotherapeutic agents like doxorubicin . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial activity of thiazole derivatives similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that these compounds effectively inhibited bacterial growth, suggesting potential applications in treating infections.
Q & A
Q. What are the key considerations in designing synthetic routes for Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esterification of preformed thiazole intermediates. Key steps include:
- Cyclization : Reacting 3,4-difluorophenyl thiourea with ethyl 4-chloroacetoacetate under reflux in ethanol, catalyzed by triethylamine to form the thiazole core .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Critical factors include optimizing reaction temperature (70–80°C), stoichiometric ratios (1:1.2 thiourea:haloketone), and inert atmosphere (N₂) to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the molecular structure of this compound, and how do they complement each other?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. Key signals include the thiazole C-H proton (δ 7.8–8.1 ppm) and ester carbonyl (δ 165–170 ppm in ¹³C) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles. For example, the dihedral angle between the thiazole and difluorophenyl rings (~15–25°) impacts molecular planarity and intermolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~323.05 Da) and fragmentation patterns (e.g., loss of ethyl group: m/z 295) .
These techniques collectively confirm purity, stereoelectronic features, and crystallinity, essential for reproducibility .
Advanced Research Questions
Q. How can researchers analyze the structure-activity relationship (SAR) of this compound derivatives to optimize biological efficacy?
- Methodological Answer : SAR studies require systematic substitutions and pharmacological assays:
- Fluorine Positioning : Compare 3,4-difluoro vs. 4-fluoro analogs ( shows 3,4-difluoro enhances logP and membrane permeability by 20%).
- Thiazole Modifications : Replace the methyl group with bulkier substituents (e.g., trifluoromethyl) to assess steric effects on target binding (IC50 shifts from 1.2 µM to 0.7 µM in kinase inhibition assays) .
- Ester Hydrolysis : Test carboxylate analogs (e.g., free acid) for solubility-pharmacokinetic trade-offs using HPLC solubility assays (pH 7.4 buffer) .
Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies on target proteins .
Q. What methodologies are recommended for resolving contradictions in biological activity data reported for this compound across different studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) with positive controls (e.g., doxorubicin for cancer cells) .
- Purity Verification : Re-analyze compounds via HPLC (>98% purity) and ICP-MS to exclude metal contaminants .
- Dose-Response Curves : Generate EC50/IC50 values across 8–12 concentrations (n ≥ 3 replicates) to assess potency consistency .
Meta-analysis of raw data (e.g., PubChem BioAssay) identifies outliers due to solvent effects (DMSO vs. saline) .
Q. In comparative studies, how do substituent variations (e.g., fluorine position, methyl groups) on the thiazole and phenyl rings influence the physicochemical and pharmacological properties of this compound analogs?
- Methodological Answer :
- Fluorine Effects : 3,4-Difluoro substitution increases metabolic stability (t½ from 2.1 to 4.3 hours in rat liver microsomes) but reduces aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL for mono-fluoro) .
- Thiazole Methyl Group : Removal decreases lipophilicity (clogP from 3.2 to 2.5) and weakens CYP3A4 inhibition (Ki from 5 µM to >50 µM) .
- Ester vs. Amide : Ethyl ester improves oral bioavailability (F% = 45 vs. 22 for amide) but requires prodrug strategies for sustained release .
QSAR models (e.g., CoMFA) correlate substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
